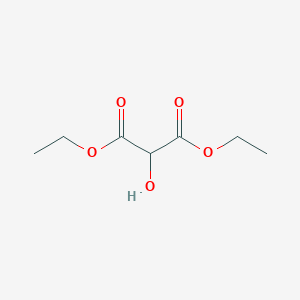

Propanedioic acid, hydroxy-, diethyl ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

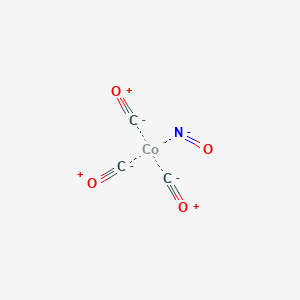

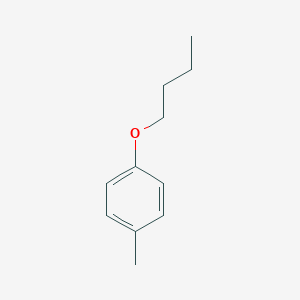

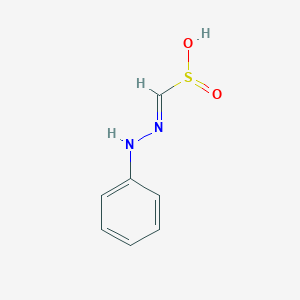

“Propanedioic acid, hydroxy-, diethyl ester” is a chemical compound . It is also known as "diethyl 2-[(4-hydroxy-3-methoxyphenyl)methylidene]propanedioate" . The molecule contains a total of 37 bond(s), including 22 non-H bond(s), 11 multiple bond(s), 8 rotatable bond(s), 5 double bond(s), 6 aromatic bond(s), 1 six-membered ring(s), 2 ester(s) (aliphatic), 1 nitro group(s) (aromatic), and 1 hydroxyl group(s) .

Synthesis Analysis

The synthesis of similar compounds often involves the alkylation of enolate ions . A classical preparation of malonic acid, which is structurally similar to “Propanedioic acid, hydroxy-, diethyl ester”, starts from chloroacetic acid . Sodium carbonate generates the sodium salt, which is then reacted with sodium cyanide to provide the sodium salt of cyanoacetic acid via a nucleophilic substitution .Molecular Structure Analysis

The molecular structure of “Propanedioic acid, hydroxy-, diethyl ester” is complex. It has a molecular weight of 188.2209 . The IUPAC Standard InChI is InChI=1S/C9H16O4/c1-4-7(8(10)12-5-2)9(11)13-6-3/h7H,4-6H2,1-3H3 .Wissenschaftliche Forschungsanwendungen

Life Science Research

Diethyl 2-hydroxymalonate is used in various areas of life science research . It is often used in the study of cell biology, genomics, and proteomics . It can be used in the synthesis of proteins for sample manipulation during mass spectrometry .

Material Science Research

In the field of material science, Diethyl 2-hydroxymalonate is used in the development of new materials . It can be used in the synthesis of polymers and other materials with unique properties .

Chemical Synthesis

Diethyl 2-hydroxymalonate is a key compound in the synthesis of a variety of halogenated (chiral) acetic acids . It is used as a starting material in the synthesis of chiral halogenated acetic acids with F, Cl, Br, and H/D isotopic substitution at the α-C-atom .

Chromatography Research

In chromatography research, Diethyl 2-hydroxymalonate can be used in the development of new chromatography techniques . It can be used in the measuring apparatus needed for chromatography .

Analytical Research

Diethyl 2-hydroxymalonate is used in analytical research, where it can be used in the development of new analytical techniques . It can be used in the study of chemical reactions and the analysis of complex mixtures .

Wirkmechanismus

Diethyl 2-hydroxymalonate, also known as Propanedioic acid, hydroxy-, diethyl ester or diethyl 2-hydroxypropanedioate, is an organic compound with a wide range of applications in organic synthesis . This article will explore its mechanism of action, including its primary targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

It’s widely used in organic synthesis, indicating that it likely interacts with a variety of molecular targets depending on the specific reaction conditions .

Mode of Action

The mode of action of Diethyl 2-hydroxymalonate is largely dependent on the specific chemical reaction in which it is involved. As a versatile reagent in organic synthesis, it can participate in various types of reactions, leading to a wide range of products .

Biochemical Pathways

Diethyl 2-hydroxymalonate is used in the synthesis of chiral halogenated acetic acids with F, Cl, Br, and H/D isotopic substitution at the α-C-atom . These halogenated acetic acids often serve as precursors for other compounds, indicating that Diethyl 2-hydroxymalonate plays a role in these biochemical pathways .

Result of Action

The result of Diethyl 2-hydroxymalonate’s action is the formation of new organic compounds. The exact molecular and cellular effects depend on the specific reaction conditions and the other reactants involved .

Action Environment

The action, efficacy, and stability of Diethyl 2-hydroxymalonate can be influenced by various environmental factors, including temperature, pH, and the presence of other chemicals. For instance, it is typically stored at ambient temperature .

Eigenschaften

IUPAC Name |

diethyl 2-hydroxypropanedioate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O5/c1-3-11-6(9)5(8)7(10)12-4-2/h5,8H,3-4H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXZQTXSCMRPKMH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(=O)OCC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10161030 |

Source

|

| Record name | Propanedioic acid, hydroxy-, diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10161030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Propanedioic acid, hydroxy-, diethyl ester | |

CAS RN |

13937-08-1 |

Source

|

| Record name | Propanedioic acid, hydroxy-, diethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013937081 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanedioic acid, hydroxy-, diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10161030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1,1'-Biphenyl]-2-carbonyl chloride](/img/structure/B82120.png)

![5,6-Dihydro-1H,4H-naphtho[1,8-cd]pyran-1-one](/img/structure/B82140.png)